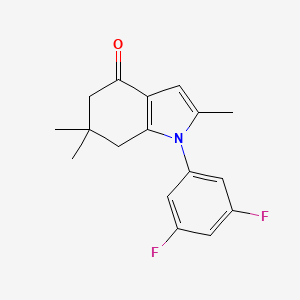
1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives
准备方法
The synthesis of 1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another approach involves the fluorination of 1,3,5-trichlorobenzene followed by amination to achieve the desired product .
化学反应分析
1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Coupling Reactions: Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with other aromatic compounds.
科学研究应用
1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with molecular targets such as enzymes and receptors. In cancer research, it has been shown to induce apoptosis through the activation of caspase-3 and the cleavage of PARP, leading to programmed cell death . The compound’s ability to inhibit specific kinases and topoisomerase enzymes also contributes to its anticancer activity .
相似化合物的比较
1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with other indole derivatives such as:
1-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: This compound also exhibits anticancer properties and induces apoptosis in cancer cells.
Indole-3-acetic acid: A plant hormone with diverse biological activities, including antiviral and anti-inflammatory effects.
3-(3,5-difluorophenyl)propionic acid:
The uniqueness of this compound lies in its specific structural features and its ability to interact with molecular targets in a way that is distinct from other similar compounds.
生物活性
1-(3,5-Difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound and its derivatives.
- Molecular Formula: C17H17F2N
- Molecular Weight: 289.33 g/mol
- CAS Number: 1022324-58-8
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The incorporation of fluorine substituents is crucial for enhancing biological activity.
Structure-Activity Relationship (SAR)
Research indicates that the presence of fluorine atoms in the phenyl ring significantly impacts the compound's biological properties. For instance:
- Fluorinated Indoles: The introduction of fluorine enhances lipophilicity and can improve binding affinity to biological targets .
Anticancer Activity
Studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For example:
- MCF-7 (Breast Cancer Cell Line): Exhibited significant cytotoxicity with IC50 values in the low micromolar range.
- K562 (Chronic Myeloid Leukemia Cell Line): Showed distinct antiproliferative effects combined with low cytotoxicity .
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival:
- CDK2 Inhibition: The compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
- Thioredoxin Reductase Inhibition: It also demonstrates promising activity against thioredoxin reductase (TrxR), an important enzyme in cellular redox regulation .
Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative effects of several indole derivatives including this compound. The results indicated that this compound had a significantly lower IC50 value compared to non-fluorinated analogs.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(3,5-Difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydroindol-4-one | MCF-7 | 3.0 |
| Non-fluorinated analog | MCF-7 | 15.0 |
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of this compound. It was found to effectively inhibit CDK2 with an IC50 value significantly lower than that of other tested compounds.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 1-(3,5-Difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydroindol-4-one | CDK2 | 50 |
| Reference Compound | CDK2 | 200 |
属性
IUPAC Name |
1-(3,5-difluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c1-10-4-14-15(8-17(2,3)9-16(14)21)20(10)13-6-11(18)5-12(19)7-13/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGQDEVFSRTLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=CC(=C3)F)F)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














